molecular formula C8H9ClN2 B576749 6-Methylimidazo[1,2-a]pyridiniumchlorid CAS No. 10518-61-3

6-Methylimidazo[1,2-a]pyridiniumchlorid

Katalognummer: B576749
CAS-Nummer: 10518-61-3
Molekulargewicht: 168.624
InChI-Schlüssel: QNDVZZMSYRPOPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic aromatic compound that belongs to the imidazopyridine class. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. It has gained significant attention due to its diverse applications in medicinal chemistry, particularly for its potential as an antituberculosis agent .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antibacterial Properties
Research indicates that derivatives of 6-methylimidazo[1,2-a]pyridine hydrochloride exhibit significant antibacterial activities. For instance, compounds derived from this base structure have shown efficacy against various bacterial strains by disrupting cellular functions through alkylation of DNA and proteins.

Cytotoxic Effects
In studies involving human cervical carcinoma HeLa cells, several derivatives demonstrated cytotoxic effects with half-maximal inhibitory concentration (IC50) values ranging from 25 to 735 μM. Notably, some compounds displayed high cytotoxicity (IC50 < 150 μM), indicating their potential as cancer therapeutics .

Antitubercular Activity
Recent developments have highlighted the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). High throughput screening has identified several compounds with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis strains .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of a series of 6-methylimidazo[1,2-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the imidazopyridine structure significantly enhanced antibacterial activity, with some compounds achieving MIC values as low as 0.5 μg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a cytotoxicity assay conducted on HeLa cells, researchers tested twelve novel phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine. The study found that six compounds exhibited potent cytotoxic effects with IC50 values below 150 μM, demonstrating their potential as chemotherapeutic agents against cervical cancer .

Comparative Data Table

Compound Biological Activity IC50 (μM) MIC (μg/mL)
Compound AAntibacterialN/A0.5
Compound BCytotoxic<150N/A
Compound CAntitubercularN/A3.0

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyridine hydrochloride typically involves a condensation reaction between an α-bromocarbonyl compound and 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other synthetic strategies include multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production methods for 6-Methylimidazo[1,2-a]pyridine hydrochloride often employ similar synthetic routes but on a larger scale. These methods may involve the use of solid support catalysts such as aluminum oxide to enhance the efficiency and yield of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated imidazopyridine compounds .

Vergleich Mit ähnlichen Verbindungen

6-Methylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds in the imidazopyridine class:

The uniqueness of 6-Methylimidazo[1,2-a]pyridine hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biologische Aktivität

6-Methylimidazo[1,2-a]pyridine hydrochloride (6-MeI) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its biological activities and potential applications in pharmacology. This article reviews the biological activity of 6-MeI, focusing on its mechanisms of action, therapeutic potential, and associated toxicity.

6-MeI is characterized by its fused imidazole and pyridine rings, with a methyl group at the 6-position. Its structure is crucial for its biological interactions, influencing its solubility, stability, and reactivity.

Anticancer Properties

Research has demonstrated that 6-MeI exhibits significant anticancer activity. A study found that various substituted imidazo[1,2-a]pyridines, including 6-MeI, showed potent cytotoxic effects against colon cancer cell lines HT-29 and Caco-2. The mechanism involves the initiation of apoptosis through mitochondrial pathways, including the release of cytochrome c and activation of caspases 3 and 8 .

Table 1: Cytotoxicity of 6-MeI Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-295.0Apoptosis via cytochrome c release
Caco-24.5Caspase activation

Antimicrobial Activity

6-MeI has also been evaluated for its antimicrobial properties. It has shown moderate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The compound's effectiveness against these pathogens suggests potential for development as an antimicrobial agent .

Table 2: Antimicrobial Activity of 6-MeI

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Neuroprotective Effects

The neuroprotective potential of imidazo[1,2-a]pyridines has been explored in relation to Alzheimer's disease. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), with some derivatives exhibiting IC50 values as low as 79 µM. This inhibition suggests a role for these compounds in enhancing cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced colorectal cancer, treatment with a regimen including imidazo[1,2-a]pyridine derivatives led to a significant reduction in tumor size in approximately 60% of participants. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the efficacy of 6-MeI against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited MIC values as low as ≤0.006 µM, outperforming existing treatments and suggesting a promising avenue for tuberculosis therapy .

Toxicity and Safety Profile

Despite its promising biological activities, the safety profile of 6-MeI requires careful consideration. Studies have indicated that high doses may lead to genotoxic effects in rodent models. For instance, exposure to high concentrations resulted in DNA adduction in various tissues, raising concerns about its carcinogenic potential .

Eigenschaften

IUPAC Name

6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c1-7-2-3-8-9-4-5-10(8)6-7;/h2-6H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDVZZMSYRPOPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674423
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10518-61-3
Record name 6-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.